molecular formula C12H11N7O B019464 4-Hydroxy Triamterene CAS No. 1226-52-4

4-Hydroxy Triamterene

Cat. No. B019464
CAS RN: 1226-52-4
M. Wt: 269.26 g/mol
InChI Key: FVVQYJRJSSHFNY-UHFFFAOYSA-N
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Description

4-Hydroxy Triamterene is a metabolite of Triamterene, a diuretic agent . It has a molecular formula of C12H11N7O and a molecular weight of 269.26 .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy Triamterene consists of a pteridine ring attached to a phenol group . It has a density of 1.6±0.1 g/cm3, a boiling point of 622.7±65.0 °C, and a molar refractivity of 75.6±0.3 cm3 .


Physical And Chemical Properties Analysis

4-Hydroxy Triamterene has a melting point of >300°C, a boiling point of 622.7±65.0 °C, and a density of 1.612±0.06 g/cm3 . It is soluble in DMSO and has a pKa of 7.75±0.15 .

Scientific Research Applications

Pharmacological Research: Diuretic Efficacy and Metabolism

4-Hydroxy Triamterene is a metabolite of Triamterene, a diuretic drug used to treat hypertension and edema . It is crucial in pharmacokinetic studies to understand the drug’s metabolism and excretion. Researchers use analytical techniques like LC–MS/MS to study the concentration of 4-Hydroxy Triamterene in biological fluids, providing insights into the drug’s efficacy and safety profile .

Analytical Chemistry: Method Development for Drug Analysis

In analytical chemistry, 4-Hydroxy Triamterene serves as a target analyte for developing new methods to detect and quantify Triamterene in biological samples. This is essential for drug monitoring, bioequivalence studies, and forensic analysis . The development of sensitive and selective assays helps in ensuring proper therapeutic dosing and identifying potential drug interactions.

Chemical Synthesis: Reference Standards

4-Hydroxy Triamterene is used as a reference standard in the synthesis of chemical compounds. It aids in the validation of analytical methods and ensures the accuracy of experimental results. The compound’s stability and well-defined characteristics make it suitable for use as a calibration standard in various chemical assays .

Biotechnology: Proteomics Research

In biotechnology, 4-Hydroxy Triamterene-d4, a labeled version of the compound, is used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions, particularly in the context of diuretic action and renal physiology .

Environmental Impact: Study of Metabolite Fate

The environmental impact of pharmaceuticals is an emerging field of study. 4-Hydroxy Triamterene, as a metabolite of a widely used drug, is of interest in ecotoxicology to understand its fate and effects in the environment. Research in this area contributes to the development of better waste management practices and environmental policies .

Safety and Handling: Occupational Health

Understanding the safety and handling of 4-Hydroxy Triamterene is vital for occupational health in pharmaceutical manufacturing and laboratory settings. Material safety data sheets provide guidelines on proper handling, storage, and disposal to prevent occupational exposure and environmental contamination .

Mechanism of Action

Target of Action

4-Hydroxy Triamterene is a metabolite of Triamterene . Triamterene primarily targets the epithelial sodium channels (ENaC) in the late distal convoluted tubule (DCT) and collecting duct of the kidneys . It inhibits sodium reabsorption and decreases potassium excretion . The rate-limiting step in the formation of the sulfate ester (STA) of Triamterene is catalyzed by the cytochrome P450 enzyme (CYP1A2) .

Biochemical Pathways

The biochemical pathways affected by 4-Hydroxy Triamterene are primarily related to sodium and potassium ion transport in the kidneys. By blocking the epithelial sodium channels in the late distal convoluted tubule and collecting duct, it inhibits sodium reabsorption from the lumen . This effectively reduces intracellular sodium, decreasing the function of Na+/K+ ATPase, leading to potassium retention and decreased calcium, magnesium, and hydrogen excretion .

Pharmacokinetics

It is known that triamterene is extensively metabolized by hydroxylation in the 4’-position and subsequent conjugation by cytosolic sulfotransferases . The rate-limiting step in the formation of the sulfate ester (STA) of Triamterene is catalyzed by the cytochrome P450 enzyme (CYP1A2) .

Result of Action

The primary result of the action of 4-Hydroxy Triamterene is the promotion of sodium and water excretion and the reduction of potassium excretion in the kidneys . This can lead to increased urine production (diuresis) and a decrease in fluid accumulation in the body (edema). It is used in the treatment of conditions such as hypertension and edema associated with various conditions .

properties

IUPAC Name

4-(2,4,7-triaminopteridin-6-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O/c13-9-7(5-1-3-6(20)4-2-5)16-8-10(14)18-12(15)19-11(8)17-9/h1-4,20H,(H6,13,14,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJVMSASTUDLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00876722
Record name 2,4,7-PTERIDINETRIAMINE, 6-(4-HYDROXYPHENYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00876722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy Triamterene

CAS RN

1226-52-4
Record name 4-Hydroxytriamterene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,7-PTERIDINETRIAMINE, 6-(4-HYDROXYPHENYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00876722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYTRIAMTERENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPP1C921EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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